4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-(2-furanyl)- is a compound belonging to the quinazolinone class, which is characterized by a fused bicyclic structure containing a quinazoline core. This specific compound features a dichlorophenyl substituent and a furanyl group, which are significant for its biological activity and potential applications in medicinal chemistry. Quinazolinones, particularly the 4(3H)-quinazolinone derivatives, are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Quinazolinones can be classified based on the position of the carbonyl group in the structure. The 4(3H)-quinazolinone variant is notable for being the core scaffold in over 200 natural alkaloids and various pharmacologically active compounds . Its classification as a heterocyclic compound highlights its importance in organic synthesis and drug development.
The synthesis of 4(3H)-quinazolinone derivatives typically involves several methods, including oxidative coupling reactions and metal-catalyzed processes. A notable approach utilizes o-aminobenzamides and styrenes under oxidative conditions to yield quinazolinones efficiently .
The molecular structure of 4(3H)-quinazolinone, 3-(2,5-dichlorophenyl)-2-(2-furanyl)- can be depicted as follows:
4(3H)-quinazolinones participate in various chemical reactions that enhance their utility in synthetic chemistry:
The reactivity of this compound is influenced by its electronic structure, which allows it to act as both a nucleophile and electrophile under appropriate conditions.
The mechanism of action for compounds like 4(3H)-quinazolinone involves interactions at the molecular level with biological targets:
Studies have shown that quinazolinones exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
4(3H)-quinazolinone derivatives are extensively studied for their potential applications in medicinal chemistry:
The quinazolinone nucleus represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidin-4(3H)-one moiety. This core structure serves as the foundation for the specific derivative "4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-(2-furanyl)-". Quinazolinones are formally classified based on the position of the carbonyl group and degree of saturation, with 4(3H)-quinazolinones constituting the most biologically significant category due to their prevalence in natural alkaloids and synthetic pharmaceuticals [1] [2].
Historically, the quinazolinone lineage traces back to 1869 when Griess synthesized the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via anthranilic acid and cyanogen reactions. The systematic nomenclature emerged in 1887 when Weddige proposed "quinazoline" (initially termed "Chinazolin") to describe this structurally distinct entity from cinnoline and quinoxaline isomers. Paal and Bush established the modern numbering system in 1889, facilitating standardized chemical discourse [2]. Significant synthetic advancements followed, notably Gabriel's 1903 optimized quinazoline synthesis and Niementowski's 1905 condensation protocol using anthranilic acid and amides to access 4(3H)-quinazolinones – a method still employed in contemporary derivatization [1] [6].
The mid-20th century witnessed escalating pharmacological interest, catalyzed by the 1950s identification of febrifugine, a quinazolinone alkaloid from Dichroa febrifuga with potent antimalarial properties. This discovery validated the scaffold's therapeutic potential, spurring intensive investigation into synthetic analogs. Methaqualone (marketed 1951) became the first clinically successful quinazolinone derivative, utilized as a sedative-hypnotic agent. Subsequent decades have yielded over 100 quinazoline-containing drugs, with current chemical registries documenting >300,000 quinazoline derivatives, approximately 40,000 exhibiting confirmed bioactivities [2] [6].
Table 1: Key Historical Developments in Quinazolinone Chemistry
| Year | Milestone Achievement | Significance |
|---|---|---|
| 1869 | Griess synthesizes first quinazoline derivative | Established foundational synthetic route using anthranilic acid |
| 1887 | Weddige introduces "quinazoline" nomenclature | Provided distinct identity from isomeric heterocycles (cinnoline, quinoxaline) |
| 1903 | Gabriel develops improved quinazoline synthesis | Enabled reliable access to the core scaffold |
| 1905 | Niementowski reports acid-amide condensation protocol | Became standard method for 4(3H)-quinazolinone synthesis |
| 1950s | Febrifugine identified as natural quinazolinone alkaloid | Demonstrated natural occurrence and significant antimalarial bioactivity |
| 1951 | Methaqualone introduced clinically | First major quinazolinone-derived pharmaceutical agent |
| 1960-2020 | Explosion in synthetic derivatives and drug development | >100 quinazoline-based drugs reach market; >40,000 bioactive derivatives documented |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: